5β-Cholane

Vue d'ensemble

Description

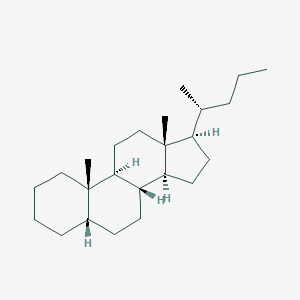

5beta-Cholane is a triterpene compound that exists as one of the stereoisomers of cholane. Its name is derived from the Greek word “chole,” meaning bile, as it was originally discovered in the bile of the American bullfrog (Rana catesbeiana)

Applications De Recherche Scientifique

5beta-Cholane and its derivatives have diverse scientific research applications:

Mécanisme D'action

- 5β-Cholane can exist as two stereoisomers: 5α-cholane and This compound . Its name is derived from the Greek word “χολή” (chole), meaning ‘bile,’ due to its initial discovery in the bile of the American bullfrog (Rana catesbeiana) .

- One intriguing aspect is its activation of the farnesol X receptor (FXR), which plays a role in cholesterol and lipid metabolism . This activation may have implications for treating cholesterol-related diseases.

Target of Action

Mode of Action

Analyse Biochimique

Biochemical Properties

5beta-Cholane interacts with various enzymes, proteins, and other biomolecules. It is known to activate the farnesol X receptor (FXR), a nuclear receptor involved in the regulation of bile acid, lipid, and glucose homeostasis . The nature of these interactions is primarily regulatory, with 5beta-Cholane acting as a signaling molecule to modulate the activity of these biomolecules .

Cellular Effects

5beta-Cholane has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway .

Molecular Mechanism

At the molecular level, 5beta-Cholane exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As an activator of the farnesol X receptor (FXR), it binds to this nuclear receptor, leading to changes in the expression of genes involved in bile acid, lipid, and glucose homeostasis .

Metabolic Pathways

5beta-Cholane is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels

Méthodes De Préparation

The preparation of 5beta-Cholane and its derivatives involves several synthetic routes. One method includes the oxidation of chenodeoxycholic acid using hydrogen peroxide in the presence of an acid catalyst to obtain 3alpha-hydroxy-7-oxo-5beta-cholanic acid . This method is advantageous due to its mild reaction conditions, high yield, and low pollution.

Industrial production methods for 5beta-Cholane typically involve the extraction and purification from natural sources, followed by chemical modifications to obtain the desired derivatives .

Analyse Des Réactions Chimiques

5beta-Cholane undergoes various chemical reactions, including:

Oxidation: For example, the oxidation of chenodeoxycholic acid to produce 3alpha-hydroxy-7-oxo-5beta-cholanic acid.

Reduction: Reduction reactions can modify the functional groups on the cholane backbone.

Common reagents used in these reactions include hydrogen peroxide for oxidation and tosyl chloride for substitution reactions. The major products formed from these reactions are various functionalized derivatives of 5beta-Cholane.

Comparaison Avec Des Composés Similaires

5beta-Cholane is unique due to its specific stereochemistry and biological activity. Similar compounds include:

5alpha-Cholane: Another stereoisomer of cholane with different biological properties.

24-Nor-5beta-cholane-3alpha,7alpha,12alpha,23-tetrol: A bile acid derivative with distinct structural features.

5beta-Cholane-3alpha,7alpha,12alpha,24-tetrol: Another bile acid derivative with unique functional groups.

These compounds share a similar cholane backbone but differ in their functional groups and stereochemistry, leading to varied biological activities and applications.

Activité Biologique

5β-Cholane, a bile alcohol derived from cholesterol, has garnered significant attention due to its biological activities, particularly its role as a ligand for various receptors involved in metabolic regulation. This article explores the compound's biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Overview of this compound

This compound is a tetracyclic compound that serves as a precursor to bile acids. It possesses a steroidal structure characterized by four fused rings, which is essential for its interaction with biological receptors. The compound's variations, including hydroxylation at specific positions, significantly influence its biological properties.

This compound primarily exerts its biological effects through activation of G protein-coupled receptors (GPCRs), notably TGR5 (also known as GPBAR1). Activation of TGR5 leads to increased intracellular cAMP levels, which are crucial for various signaling pathways associated with metabolism and energy homeostasis.

TGR5 Activation

- Receptor Activation : Studies have shown that this compound derivatives with hydroxyl groups at specific positions (e.g., C-22 to C-26) exhibit enhanced TGR5 agonist activity. For instance, 5β-cholestane-3α,7α,12α,26-tetrol demonstrated comparable luciferase activity to lithocholic acid (LCA), a potent TGR5 agonist .

- cAMP Production : The ability of this compound derivatives to stimulate cAMP production correlates with their TGR5 activity. Increased hydroxylation in the side chain enhances this effect, suggesting a structure-activity relationship where the number and position of hydroxyl groups are critical for receptor interaction .

Structure-Activity Relationships

The biological activity of this compound derivatives is significantly influenced by their structural modifications. Research indicates that:

- Hydroxyl Group Positioning : The position of hydroxyl groups on the steroid backbone alters the affinity and efficacy for TGR5. For example, the presence of hydroxyl groups at C-22 and C-23 markedly increases agonistic activity compared to their absence .

- Isomer Variability : Different stereoisomers of this compound derivatives exhibit varying degrees of biological activity. This variability underscores the importance of stereochemistry in drug design and efficacy .

Therapeutic Applications

Given its role in metabolic regulation, this compound and its derivatives have potential therapeutic applications in several conditions:

- Metabolic Disorders : By activating TGR5, these compounds may help regulate glucose metabolism and energy expenditure, making them candidates for treating obesity and type 2 diabetes .

- Cholesterol Management : Bile acids are known to modulate cholesterol homeostasis. This compound derivatives could be explored for their ability to lower cholesterol levels by enhancing bile acid synthesis and secretion .

Case Studies

Several studies have highlighted the potential of this compound derivatives in clinical settings:

- Cholic Acid Feeding Studies : Historical studies demonstrated that cholic acid effectively suppressed bile acid and cholesterol biosynthesis in patients with hypercholesterolemia. This suggests that related compounds like this compound could have similar effects on lipid profiles .

- FXR Agonism : Compounds derived from this compound have been investigated for their ability to activate farnesoid X receptor (FXR), which plays a critical role in bile acid homeostasis and lipid metabolism. Some derivatives have shown promise in preclinical models for managing liver diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Compound | TGR5 Activity | cAMP Production | Potential Applications |

|---|---|---|---|

| 5β-Cholestane-3α,7α,12α-tetrol | High | Significant | Metabolic disorders |

| 5β-Cholestane-3α,7α,12α,23-tetrol | Moderate | Moderate | Cholesterol management |

| Lithocholic Acid | Very High | Very High | Metabolic regulation |

Propriétés

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42/c1-5-8-17(2)20-12-13-21-19-11-10-18-9-6-7-15-23(18,3)22(19)14-16-24(20,21)4/h17-22H,5-16H2,1-4H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHQKIURKJITMZ-OBUPQJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80373-86-0 | |

| Record name | Cholane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080373860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EF0441D4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between 5β-cholane derivatives and the Farnesoid X Receptor (FXR)?

A1: Research has unveiled a fascinating interaction between this compound derivatives and the Farnesoid X Receptor (FXR), a nuclear receptor with critical roles in cholesterol and lipid metabolism. Notably, a series of 5β-cholanic acid derivatives, even those lacking hydroxyl groups or other substituents on the steroidal rings, demonstrated the ability to activate FXR more potently than hydroxylated bile acids in reporter gene assays []. Among these, N-methyl-5β-glycocholanic acid (NMGCA) emerged as a potent FXR activator, inducing receptor/coactivator complex formation, increasing FXR target gene expression in human hepatoma HepG2 cells, and causing hypolipidemic effects alongside FXR target gene induction in rat livers [].

Q2: How does the structure of this compound derivatives affect their interaction with FXR?

A2: While specific structure-activity relationship (SAR) data from the provided abstracts is limited, the research highlights that the presence of a hydroxyl group on the steroidal rings is not a prerequisite for FXR activation []. This suggests that other structural features of 5β-cholanic acid derivatives, such as the N-methyl group in NMGCA, contribute significantly to their interaction with FXR and subsequent biological activity. Further investigation into the SAR of these compounds could uncover modifications that optimize FXR activation for therapeutic benefit.

Q3: Can this compound derivatives be used to functionalize unactivated carbons in other steroid molecules?

A3: Yes, studies have shown that dimethyldioxirane (DMDO) oxidation of this compound derivatives, specifically stereoisomeric methyl 3α,6-diacetoxy-5β-cholanoates, can facilitate the direct hydroxylation of unactivated carbons at the 14α and 17α positions of other steroid molecules []. Interestingly, this reaction proceeds regardless of the stereochemical configuration at the A/B-ring junction or the presence of the acetoxy groups at C-3 and C-6 []. This suggests that this compound derivatives, when combined with specific oxidizing agents like DMDO, can act as tools for the selective functionalization of unactivated carbons in complex steroid molecules.

Q4: Beyond FXR activation and carbon functionalization, are there other applications of this compound derivatives in chemical synthesis?

A4: Yes, this compound derivatives serve as versatile building blocks in organic synthesis, particularly in preparing steroidal bisquaternary ammonium compounds []. The synthesis often involves modifications of the this compound scaffold, such as the introduction of sulfonate esters at various positions like C-3, C-7, C-12, and C-24 []. These modifications are crucial for subsequent transformations, including reduction reactions and nucleophilic displacements, ultimately leading to the desired steroidal bisquaternary ammonium compounds.

Q5: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A5: Researchers utilize a range of analytical techniques to characterize and quantify this compound derivatives. Gas liquid chromatography proves invaluable for analyzing complex mixtures of steroidal hydrocarbons, particularly in studies investigating the reduction of sulfonate esters derived from this compound []. Additionally, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the quantitative analysis of synthetic steroidal Liver X Receptor agonists derived from this compound in plasma samples []. These techniques, among others, are essential for studying the synthesis, metabolism, and biological activity of this compound derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.